molecular formula C19H27N3O3 B2682717 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide CAS No. 305859-44-3

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide

Katalognummer: B2682717
CAS-Nummer: 305859-44-3
Molekulargewicht: 345.443
InChI-Schlüssel: KTALZMGWXVZKGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide (CAS 305859-44-3) is a chemical compound with a molecular formula of C19H27N3O3 and a molecular weight of 345.44 g/mol . This research chemical is identified in patent literature as a Tie-2 modulator, indicating its potential value in investigating therapeutic pathways for a range of conditions, including neoplastic, inflammatory, and cardiovascular diseases . Its research applications are primarily explored in oncology, with studies on its role as an anticancer agent that can inhibit tumor cell proliferation . The compound is supplied with a purity of 95% and requires careful handling . It is classified with the signal word "Warning" and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should consult the material safety data sheet (MSDS) and adhere to all safety protocols, including the use of appropriate personal protective equipment. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Eigenschaften

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)25-14-24-17/h6-7,12,16H,1-5,8-11,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTALZMGWXVZKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346130
Record name 4-(1,3-Benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305859-44-3
Record name 4-(1,3-Benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile . This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . The final step involves the reaction of this amine with cyclohexyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Core Modifications

  • 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide (CAS: 327093-51-6): Replaces the cyclohexyl group with a 4-chlorophenyl ring and substitutes the carboxamide oxygen with sulfur (carbothioamide).
  • Amuvatinib (Formula XXII) : Features a [1]benzofuro[3,2-d]pyrimidin-4-yl group on the piperazine, replacing the cyclohexyl carboxamide. The extended aromatic system may improve kinase inhibition via π-stacking interactions .

Piperazine Derivatives with Aromatic Substituents

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : Substitutes the benzodioxole methyl group with an ethyl chain, reducing aromatic interactions. The 4-chlorophenyl carboxamide maintains hydrogen-bonding capacity but with reduced steric bulk compared to the cyclohexyl group .

Structure-Activity Relationship (SAR) Insights

  • Cyclohexyl vs.
  • Carboxamide vs. Carbothioamide : Oxygen in carboxamide facilitates stronger hydrogen bonds with targets, while sulfur in carbothioamide may enhance lipophilicity and metabolic stability .
  • Benzodioxole Contribution : The 1,3-benzodioxole methyl group is a conserved feature in active analogues, suggesting its role in target engagement via hydrophobic or π-π interactions .

Biologische Aktivität

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide is a synthetic derivative of piperazine known for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3C_{18}H_{24}N_{2}O_{3}, with a molecular weight of approximately 316.4 g/mol. The structural features include a benzodioxole moiety, which is associated with various pharmacological activities, and a cyclohexylpiperazine backbone that enhances its bioavailability and receptor affinity.

Research has indicated that compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide may interact with various biological targets:

  • GPR40 Receptor Modulation : This compound has been identified as a GPR40 agonist, which plays a significant role in glucose metabolism and insulin secretion. Agonists of GPR40 are being explored for their potential in treating type 2 diabetes by enhancing insulin release in response to glucose levels .
  • Anticancer Activity : Similar piperazine derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that these compounds can affect cell cycle regulation by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GPR40 AgonismModulates insulin secretion; potential diabetes treatment
Anticancer ActivityInhibits proliferation in cancer cell lines (e.g., MCF7, K562)
Protein Kinase InhibitionPotential inhibition of CDK2 and Abl kinases

Case Studies

  • Diabetes Research : A study involving structurally similar compounds demonstrated their effectiveness as GPR40 agonists, leading to improved glycemic control in diabetic models. These findings support the hypothesis that 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide could exhibit similar effects in clinical settings .
  • Cancer Cell Line Studies : In research conducted on various cancer cell lines, including MCF7 (breast cancer) and K562 (chronic myeloid leukemia), the compound's relatives were tested for cytotoxicity and kinase inhibition. Results indicated that while some derivatives showed promise, the specific compound did not exhibit significant kinase inhibition at tested concentrations .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the benzodioxolylmethyl group to the piperazine core.
  • Coupling reactions (e.g., carboxamide formation via activation with reagents like EDCI/HOBt) to attach the cyclohexyl moiety .
    Key optimization parameters:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
  • Temperature control : Mild heating (40–60°C) minimizes side reactions.
  • Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves purity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm connectivity of the benzodioxole, piperazine, and carboxamide groups. Aromatic protons (~6.8–7.2 ppm) and piperazine methylenes (~2.5–3.5 ppm) are diagnostic .
  • X-ray crystallography : Resolves 3D conformation (e.g., chair geometry of the piperazine ring) and hydrogen-bonding networks, as demonstrated in related piperazine carboxamides .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+^+ for C20_{20}H28_{28}N3_3O3_3) .

Basic: How can researchers design preliminary biological assays to evaluate the compound’s activity?

Answer:

  • Target selection : Prioritize receptors/enzymes associated with benzodioxole or piperazine derivatives (e.g., serotonin or dopamine receptors) .
  • In vitro screening :
    • Binding assays : Radioligand displacement studies (IC50_{50} determination).
    • Functional assays : cAMP accumulation or calcium flux measurements for GPCR targets.
  • Dose-response curves : Use 10 nM–100 µM ranges to establish potency (EC50_{50}/IC50_{50}) and efficacy (% maximal response) .

Advanced: What strategies address contradictions between computational docking predictions and experimental binding data?

Answer:

  • Refine docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better mimic experimental conditions .
  • Molecular Dynamics (MD) simulations : Run 100+ ns trajectories to assess dynamic binding interactions (e.g., ligand-protein flexibility) .
  • Validate with mutagenesis : If docking predicts a key residue interaction (e.g., piperazine-carboxamide hydrogen bonds), test binding affinity in mutant receptors .

Advanced: How can structure-activity relationship (SAR) studies be structured to improve potency while reducing off-target effects?

Answer:

  • Core modifications :
    • Vary substituents on the benzodioxole (e.g., electron-withdrawing groups) to modulate electronic effects .
    • Replace cyclohexyl with bicyclic or heterocyclic groups to enhance steric complementarity .
  • Pharmacophore mapping : Use X-ray or docking data to identify critical interactions (e.g., hydrogen bonds between the carboxamide and Asp113 in a target enzyme) .
  • Selectivity profiling : Screen against related receptors (e.g., adrenergic vs. dopaminergic receptors) to minimize off-target activity .

Advanced: What analytical approaches resolve discrepancies in purity assessments between HPLC and NMR data?

Answer:

  • Orthogonal methods :
    • HPLC-DAD/MS : Detect low-abundance impurities (e.g., byproduct from incomplete coupling) not visible in NMR .
    • Quantitative 1H^1H-NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently of HPLC .
  • Forced degradation studies : Expose the compound to heat/light and monitor degradation pathways (e.g., benzodioxole ring opening) to identify instability-related impurities .

Advanced: How can researchers ensure reproducibility of crystallographic data for this compound?

Answer:

  • Crystallization optimization : Screen solvents (e.g., DMSO/water vs. ethanol) to obtain high-quality single crystals .
  • Deposit data publicly : Share CIF files in repositories like the Cambridge Structural Database (CCDC) for independent validation .
  • Thermal ellipsoid analysis : Report anisotropic displacement parameters to confirm structural rigidity (e.g., planar benzodioxole vs. flexible piperazine) .

Advanced: What computational tools are suitable for predicting metabolic stability of this compound?

Answer:

  • In silico metabolism : Use software like MetaSite or GLORY to identify vulnerable sites (e.g., piperazine N-oxidation or benzodioxole demethylenation) .
  • Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
  • Validate with microsomal assays : Compare predicted metabolites (via LC-MS/MS) with experimental hepatocyte incubations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.